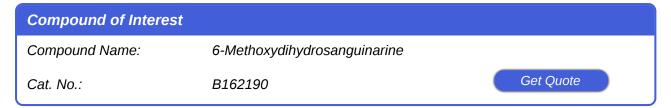


Spectroscopic Analysis of 6-Methoxydihydrosanguinarine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **6-Methoxydihydrosanguinarine**, a compound of interest in pharmacological research. The guide details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for these analyses, and visualizes the compound's known signaling pathways.

Spectroscopic Data

While direct access to the raw numerical ¹H NMR, ¹³C NMR, and mass spectrometry data for **6-Methoxydihydrosanguinarine** is limited in publicly available literature, the existence of this data is confirmed in spectral databases such as SpectraBase.[1] For illustrative purposes and as a close structural analog, the detailed spectroscopic data for the parent compound, Dihydrosanguinarine, is presented below. The presence of a methoxy group at the C6 position in **6-Methoxydihydrosanguinarine** would primarily influence the chemical shifts of the adjacent protons and carbons. Specifically, the proton at C6 would be absent and replaced by the methoxy signal, and the C6 carbon signal would be shifted downfield.

¹H NMR Data of Dihydrosanguinarine

The ¹H NMR spectral data for Dihydrosanguinarine, recorded in DMSO-d6 at 500 MHz, is summarized in Table 1.



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-11	7.79	d	8.5
H-12	7.58	d	8.6
H-4	7.55	S	-
H-10	7.42	d	8.0
H-1	7.34	S	-
H-9	6.97	d	7.9
OCH ₂ O	6.15-6.16	m	-
H-6	4.15	S	-
N-CH ₃	2.57	s	-

Data sourced from similar alkaloid analysis.

¹³C NMR Data

The ¹³C NMR spectral data for **6-Methoxydihydrosanguinarine** is available on SpectraBase, though the specific chemical shifts are not publicly detailed.[1] For reference, the chemical shifts of related alkaloids are typically observed in specific regions, with aromatic carbons appearing between 100-150 ppm, the methylenedioxy carbon around 101 ppm, the N-methyl carbon around 43 ppm, and the methylene bridge carbon (C6 in dihydrosanguinarine) around 47 ppm. The introduction of a methoxy group at C6 would significantly alter the chemical shift of this carbon.

Mass Spectrometry Data

The mass spectrum of **6-Methoxydihydrosanguinarine** is available on SpectraBase, indicating a molecular weight of 363.37 g/mol and an exact mass of 363.110673 g/mol .[1] The fragmentation pattern in mass spectrometry provides crucial information about the molecular structure. A representative table of expected major fragments is provided below.



m/z	Proposed Fragment
363	[M]+
348	[M - CH ₃] ⁺
332	[M - OCH ₃] ⁺
304	[M - OCH3 - CO] ⁺

Experimental Protocols NMR Spectroscopy

Sample Preparation: A sample of **6-Methoxydihydrosanguinarine** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shifts of labile protons.

Instrumentation and Parameters:

 Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

¹H NMR:

- Pulse sequence: A standard single-pulse experiment is typically used.
- Number of scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.
- Relaxation delay: A delay of 1-2 seconds between scans is employed.

13C NMR:

- Pulse sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
- Number of scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
- Relaxation delay: A longer delay of 2-5 seconds is used.



 2D NMR: For complete structural elucidation, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations.

Mass Spectrometry

Sample Preparation: A dilute solution of **6-Methoxydihydrosanguinarine** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

Instrumentation and Parameters:

- Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements.
- Ionization Source: Electrospray ionization (ESI) is a common and gentle ionization technique for alkaloids.
- Analysis Mode: The analysis is typically performed in positive ion mode.
- Fragmentation: Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion and obtain structural information. This is achieved through collision-induced dissociation (CID) in the collision cell of the mass spectrometer.

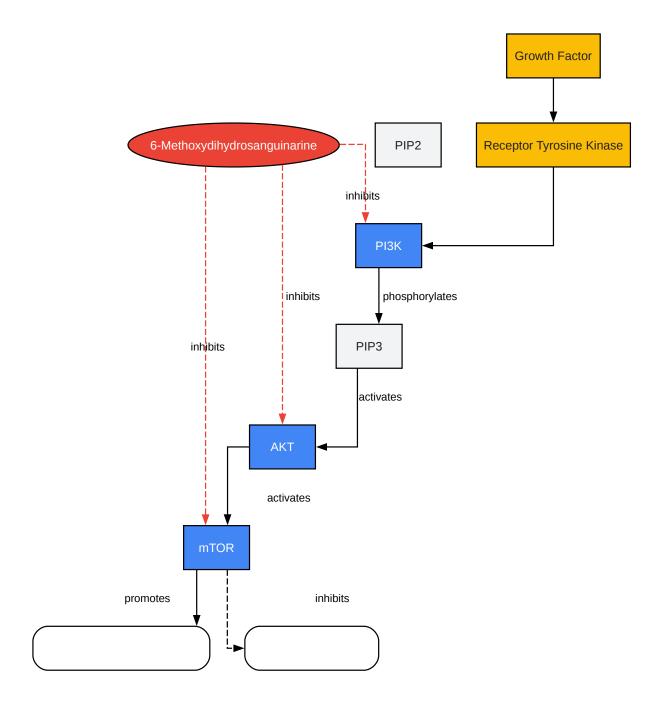
Signaling Pathways and Experimental Workflows

Recent research has indicated that **6-Methoxydihydrosanguinarine** may exert its biological effects, particularly its anti-cancer properties, through the modulation of key cellular signaling pathways.

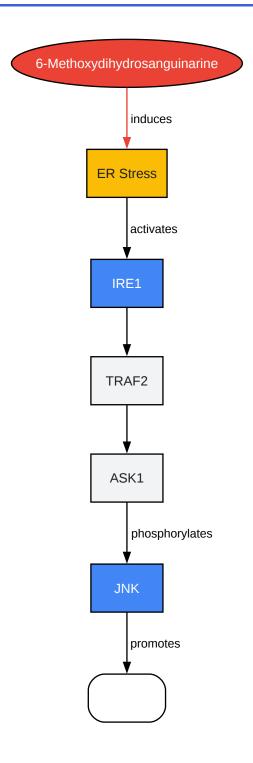
PI3K/AKT/mTOR Signaling Pathway

6-Methoxydihydrosanguinarine has been suggested to inhibit the PI3K/AKT/mTOR pathway, a critical regulator of cell proliferation, growth, and survival. Inhibition of this pathway can lead to apoptosis and autophagy in cancer cells.

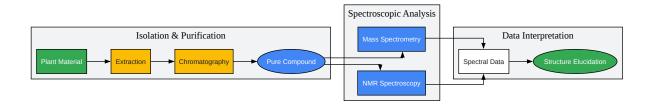












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References

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